N'-hydroxy-3-methylbutanimidamide

Description

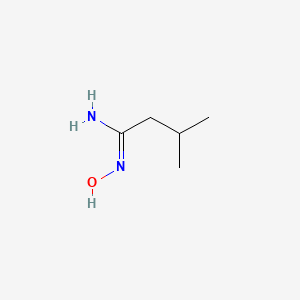

N'-Hydroxy-3-methylbutanimidamide (CAS: 1390739-61-3) is a hydroxyimidamide derivative characterized by a hydroxyl group (-OH) attached to the imine nitrogen and a methyl substituent on the butanimidamide backbone.

Properties

IUPAC Name |

N'-hydroxy-3-methylbutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTHNGLOSGQQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of N’-hydroxy-3-methylbutanimidamide involves several synthetic routes. One common method is the reaction of 3-methylbutanamide with hydroxylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

N’-hydroxy-3-methylbutanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N’-hydroxy-3-methylbutanimidamide can lead to the formation of corresponding carboxylic acids .

Scientific Research Applications

N’-hydroxy-3-methylbutanimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in enzyme inhibition and as a ligand for metal complexes. In medicine, it is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs of N'-hydroxy-3-methylbutanimidamide, highlighting variations in substituents, molecular formulas, and molecular weights:

Key Observations:

Chain Length and Branching: The target compound’s butanimidamide backbone provides greater conformational flexibility compared to shorter analogs like N'-hydroxy-2-methylpropanamidine. Branching (e.g., 3-methyl vs.

Functional Group Modifications: The ethoxy group in 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide enhances lipophilicity, which may improve membrane permeability in drug design contexts .

Biological Activity

N'-hydroxy-3-methylbutanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula is CHNO, and it features a hydroxylamine functional group that is crucial for its interactions with biological targets.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 116.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

Antidiabetic Properties

Research has indicated that this compound may exhibit antidiabetic properties. Studies have focused on its ability to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. These enzymes are critical in carbohydrate digestion, and their inhibition can lead to reduced blood glucose levels.

Case Study: Enzyme Inhibition Assays

In vitro assays demonstrated that this compound effectively inhibits α-amylase and α-glucosidase activity. The IC values were determined to be 15 µM for α-amylase and 20 µM for α-glucosidase, indicating moderate inhibitory potential compared to standard inhibitors such as acarbose.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Its mechanism appears to involve the modulation of pro-inflammatory cytokines and the inhibition of pathways leading to inflammation.

Research Findings

In a study examining the anti-inflammatory effects of various compounds, this compound was found to significantly reduce the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory conditions.

Cytotoxicity Against Cancer Cells

Another area of interest is the cytotoxicity of this compound against various cancer cell lines. Preliminary studies have shown that the compound exhibits selective cytotoxic effects on human cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

The biological activities of this compound can be attributed to its interaction with specific molecular targets. The compound's hydroxylamine group is likely involved in forming reversible covalent bonds with target proteins, influencing their function.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can guide the development of more potent analogs. Modifications to the side chains or functional groups may enhance its biological efficacy or selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.